![molecular formula C5H10N2O3S B13590899 [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is a chemical compound with the molecular formula C5H10N2O3S It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea typically involves the reaction of a thietan derivative with a urea derivative under controlled conditions. One common method involves the use of [(1,1-dioxo-1lambda6-thietan-3-yl)methyl]amine as a starting material, which is then reacted with an isocyanate to form the desired urea compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea involves its interaction with specific molecular targets. The thietan ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]urea: Similar structure but with a five-membered thiolan ring instead of a four-membered thietan ring.
[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]amine: Lacks the urea moiety but contains the thiolan ring.
Uniqueness
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is unique due to its four-membered thietan ring, which imparts distinct chemical and biological properties. This structural feature can lead to different reactivity and interactions compared to similar compounds with five-membered rings or without the urea moiety.
Properties
Molecular Formula |
C5H10N2O3S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(1,1-dioxothietan-3-yl)methylurea |
InChI |
InChI=1S/C5H10N2O3S/c6-5(8)7-1-4-2-11(9,10)3-4/h4H,1-3H2,(H3,6,7,8) |
InChI Key |
RMDBCLRCGCVQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


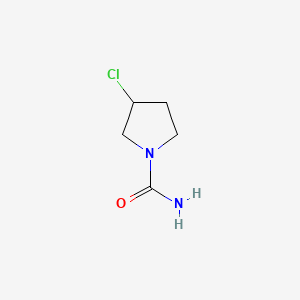
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
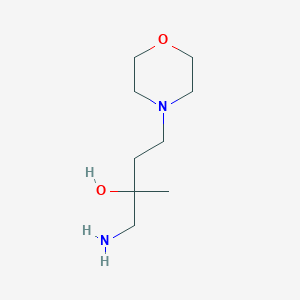
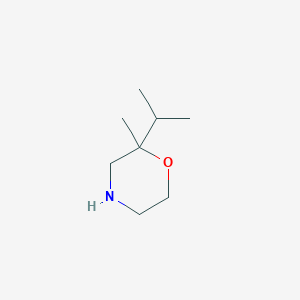

![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
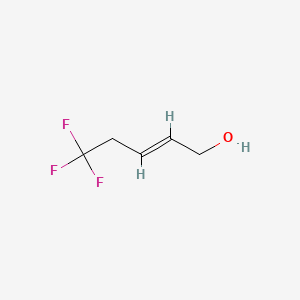
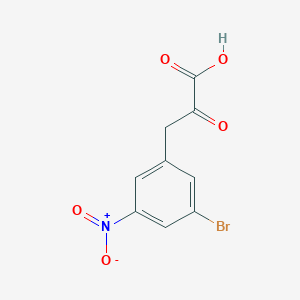
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
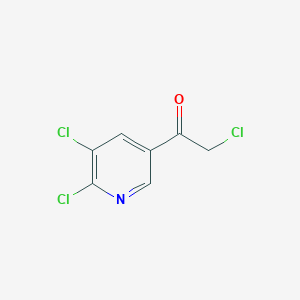
![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
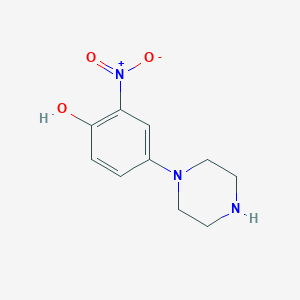
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
